5-(1H-Pyrazol-4-YL)pentan-1-OL

Description

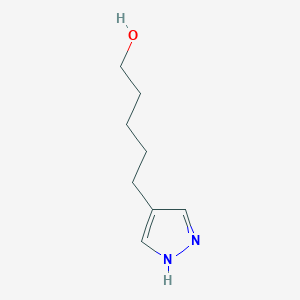

Structure

2D Structure

3D Structure

Properties

CAS No. |

10599-09-4 |

|---|---|

Molecular Formula |

C8H14N2O |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

5-(1H-pyrazol-4-yl)pentan-1-ol |

InChI |

InChI=1S/C8H14N2O/c11-5-3-1-2-4-8-6-9-10-7-8/h6-7,11H,1-5H2,(H,9,10) |

InChI Key |

QEADIKNMWOTCSK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NN1)CCCCCO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 1h Pyrazol 4 Yl Pentan 1 Ol

Retrosynthetic Analysis of the 5-(1H-Pyrazol-4-YL)pentan-1-OL Scaffold

A retrosynthetic analysis of this compound reveals that the molecule can be disconnected at the C-C bond between the pyrazole (B372694) ring and the pentanol (B124592) side chain. This approach simplifies the synthesis into two main challenges: the formation of a suitably functionalized pyrazole precursor and the subsequent attachment and modification of the five-carbon side chain.

Alternatively, a disconnection across the pyrazole ring itself suggests a convergent synthesis. This would involve the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound already bearing the pentanol side chain or a precursor to it. mdpi.compharmajournal.net This latter strategy is often preferred as it can offer better control over the regiochemistry of the final product.

Synthesis of the 1H-Pyrazole Core with a 4-Substituent

The construction of the 1H-pyrazole core is a cornerstone of this synthesis. Various methods have been developed for the formation of pyrazole rings, with cyclocondensation and multicomponent reactions being particularly prominent.

Cyclocondensation Reactions for Pyrazole Ring Formation

Cyclocondensation reactions are a classic and widely used method for synthesizing pyrazole derivatives. mdpi.compharmajournal.net This approach typically involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. mdpi.compharmajournal.net The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the pyrazole ring. mdpi.com

For the synthesis of a 4-substituted pyrazole, a key starting material is a substituted 1,3-dicarbonyl compound. For instance, the reaction of a β-ketoester with a hydrazine can lead to the formation of a pyrazolone, which can be further modified. acs.org The Knorr pyrazole synthesis, a well-established method, utilizes the condensation of β-diketones with hydrazines. pharmajournal.netbeilstein-journals.org Regioselectivity can be an issue when unsymmetrical 1,3-dicarbonyls and substituted hydrazines are used, potentially leading to a mixture of isomeric products. pharmajournal.net

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) have gained significant traction in the synthesis of pyrazole derivatives due to their efficiency and atom economy. nih.govmdpi.com These reactions allow for the construction of complex molecules in a single step from three or more starting materials, which simplifies the synthetic process and reduces waste. nih.govrsc.org

A common MCR approach for pyrazole synthesis involves the one-pot reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile (B47326) or ethyl acetoacetate), and a hydrazine. mdpi.comnih.gov This strategy can be highly versatile, allowing for the introduction of various substituents onto the pyrazole ring. nih.gov For instance, a four-component reaction of ethyl acetoacetate, hydrazine hydrate, an aldehyde, and malononitrile can yield highly substituted pyranopyrazoles, demonstrating the power of MCRs in building complex heterocyclic systems. mdpi.comnih.gov

Green Chemistry Strategies in Pyrazole Synthesis

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. benthamdirect.com Green chemistry principles are increasingly being applied to pyrazole synthesis to minimize the use of hazardous solvents and reagents and to improve energy efficiency. rsc.orgbenthamdirect.com

Key green strategies include:

Microwave-assisted synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating. nih.govpharmacophorejournal.com

Ultrasound-assisted synthesis: The use of ultrasound can also enhance reaction rates and yields. mdpi.comnih.gov

Use of green solvents: Water is an ideal green solvent due to its non-toxic and non-flammable nature. rsc.orgnih.gov Reactions are often performed in aqueous media, sometimes with the aid of a catalyst. acs.org

Catalyst-free reactions: In some cases, multicomponent reactions for pyrazole synthesis can be performed efficiently without the need for a catalyst, further simplifying the process and reducing environmental impact. nih.gov

Use of eco-friendly catalysts: When a catalyst is necessary, there is a focus on using benign and recyclable catalysts, such as nano-catalysts or biodegradable composites. nih.govpharmacophorejournal.com

Introduction and Elaboration of the Pentanol Side Chain

Once the pyrazole core is synthesized, the next critical step is the introduction and modification of the pentanol side chain at the C-4 position.

Alkylation and Functional Group Interconversion Strategies

Alkylation is a common method for attaching the side chain to the pyrazole ring. researchgate.net This can be achieved by reacting a pyrazole with a suitable alkylating agent, such as a 5-halopentanol or a protected derivative. jmaterenvironsci.com For instance, the alkylation of 3,5-dimethylpyrazole (B48361) with 5-bromopentanol in the presence of a base like potassium tert-butoxide has been reported to yield the N-alkylated product. jmaterenvironsci.com To achieve C-alkylation at the 4-position, a pre-functionalized pyrazole, such as a 4-halopyrazole, is often used in cross-coupling reactions. beilstein-journals.org

Functional group interconversion (FGI) is a powerful strategy for transforming one functional group into another. solubilityofthings.comslideshare.net This is particularly useful for installing the hydroxyl group of the pentanol side chain. For example, a pyrazole derivative with a side chain containing a different functional group, such as an ester or a halide, can be converted to the desired alcohol. mdpi.commasterorganicchemistry.com The reduction of a carboxylic acid or ester group on the side chain using a reducing agent like lithium aluminum hydride (LiAlH₄) is a standard method to obtain the primary alcohol. mdpi.comsinica.edu.tw Alternatively, a terminal alkene on the side chain can be converted to an alcohol via hydroboration-oxidation.

Another approach involves the conversion of an alcohol to a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution. masterorganicchemistry.comsinica.edu.tw This allows for the introduction of various functionalities. For example, a protected alkynol can be coupled with an acid chloride to form an alkynyl ketone, which then reacts with hydrazine to form the pyrazole nucleus. nih.govacs.org Subsequent deprotection of the alcohol reveals the desired functionalized side chain. nih.govacs.org

Below is a table summarizing some of the key synthetic strategies:

| Strategy | Description | Key Reagents/Conditions |

| Cyclocondensation | Reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. mdpi.compharmajournal.net | 1,3-Diketones, β-ketoesters, hydrazines. mdpi.compharmajournal.net |

| Multicomponent Reactions | One-pot synthesis from three or more starting materials. nih.govmdpi.com | Aldehydes, active methylene compounds, hydrazines. mdpi.comnih.gov |

| Green Synthesis | Use of environmentally friendly methods. benthamdirect.com | Microwave, ultrasound, water as solvent, green catalysts. acs.orgrsc.orgnih.govpharmacophorejournal.com |

| Alkylation | Attachment of the side chain via an alkylating agent. researchgate.net | 5-halopentanol, base (e.g., K₂CO₃, t-BuOK). researchgate.netjmaterenvironsci.com |

| Functional Group Interconversion | Transformation of one functional group to another on the side chain. solubilityofthings.comslideshare.net | LiAlH₄ (for reduction), PBr₃/SOCl₂ (for halogenation). mdpi.comsinica.edu.tw |

Stereoselective Synthetic Approaches

While general methods for pyrazole synthesis are abundant, information regarding the stereoselective synthesis specifically targeting this compound is not extensively documented in the provided search results. However, stereoselectivity in the synthesis of related pyrazole derivatives has been explored. For instance, the synthesis of (S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol highlights the potential for achieving stereocontrol at a chiral center on the side chain attached to the pyrazole ring. smolecule.com Such stereoselectivity is often achieved through the use of chiral catalysts or starting materials.

Furthermore, regio- and stereoselective synthesis of N-carbonylvinylated pyrazoles has been accomplished through the Michael addition of pyrazoles to conjugated carbonyl alkynes, with the stereochemical outcome being switchable by the presence or absence of a silver carbonate catalyst. nih.gov This demonstrates that selective functionalization at the pyrazole nitrogen can be achieved with stereocontrol. The development of enantioselective synthesis of spiro-pyrrolidine-pyrazolones via aza-Michael/Michael addition reactions also points to the broader interest in creating chiral pyrazole-containing molecules. rsc.org

Although a direct stereoselective synthesis for this compound is not explicitly described, the existing literature on related compounds suggests that such a synthesis could be developed, likely by employing chiral auxiliaries or asymmetric catalysis during the formation of the pentanol side chain or its attachment to the pyrazole core.

Derivatization and Functionalization of this compound

The functionalization of the this compound scaffold can be approached by targeting three main reactive sites: the pyrazole nitrogen atoms, the primary alcohol group, and the pyrazole ring itself.

Modifications at the Pyrazole Nitrogen Atoms

The pyrazole ring contains two nitrogen atoms: a pyrrole-like N1 and a pyridine-like N2. encyclopedia.pubnih.gov The N-H group of the pyrazole ring is amenable to various substitution reactions. pharmajournal.net Alkylation of the pyrazole nitrogen is a common transformation and can be achieved using alkyl halides. pharmaguideline.com For instance, the synthesis of N-methylpyrazoles is often accomplished by reacting the corresponding pyrazole with a methylating agent. acs.org In the context of this compound, the N1 nitrogen can be alkylated or acylated to introduce a variety of functional groups, potentially modulating the compound's properties. The regioselectivity of N-functionalization in asymmetrically substituted pyrazoles is a key consideration, and conditions can often be tuned to favor substitution at either N1 or N2. nih.gov

Transformations of the Primary Alcohol Group

The primary alcohol group on the pentanol chain is a versatile functional handle for a wide range of chemical transformations. organic-chemistry.orgthieme-connect.com Oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions. For example, reagents like potassium permanganate (B83412) can be used for such oxidations. Conversely, the alcohol can be converted to a leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. Esterification or etherification of the hydroxyl group are also common transformations, allowing for the introduction of diverse functionalities. smolecule.com

A one-pot transformation of primary alcohols into pyrazoles has been reported, where the alcohol is first oxidized to an aldehyde in situ, which then reacts further to form the pyrazole ring. organic-chemistry.orgthieme-connect.commdpi.com This highlights the reactivity of the alcohol group and its potential as a precursor for more complex structures.

Reactivity Studies of the Pyrazole Ring and Pentanol Chain

The pyrazole ring is an aromatic system, and its reactivity is influenced by the two nitrogen atoms. pharmajournal.net The C4 position of the pyrazole ring is generally the most nucleophilic and is susceptible to electrophilic substitution reactions such as halogenation, nitration, and sulfonation. pharmajournal.netpharmaguideline.comresearchgate.net Conversely, the C3 and C5 positions are more electrophilic. encyclopedia.pubnih.gov Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for directly introducing new carbon-carbon bonds at various positions on the pyrazole ring, offering an alternative to traditional cross-coupling reactions that require pre-functionalized pyrazoles. researchgate.net

The reactivity of the pentanol chain is primarily dictated by the primary alcohol group, as discussed in the previous section. The interplay between the pyrazole ring and the pentanol chain could lead to intramolecular reactions. For example, under certain conditions, the alcohol could potentially react with an activated position on the pyrazole ring to form a fused heterocyclic system.

Catalytic Methodologies in the Synthesis of this compound and its Analogues

Catalysis plays a crucial role in the efficient and selective synthesis of pyrazole derivatives. organic-chemistry.orgrsc.org Various catalytic systems, including both metal-based and metal-free catalysts, have been developed to promote the formation of the pyrazole ring and the functionalization of the pyrazole scaffold.

Several catalytic methods are employed for the synthesis of the pyrazole core. The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, can be catalyzed by acids. jetir.org Green catalysts, such as ammonium (B1175870) chloride, have also been utilized for this transformation. jetir.org Supported catalysts, like silica-supported phosphorus pentoxide (P2O5·SiO2), offer advantages such as ease of separation and reusability. oiccpress.com

Transition metal catalysts are widely used in pyrazole synthesis. Rhodium-catalyzed addition-cyclization of hydrazines with alkynes provides a route to highly substituted pyrazoles. organic-chemistry.org Ruthenium complexes have been employed for the acceptorless dehydrogenative coupling of 1,3-diols with arylhydrazines to yield pyrazoles. organic-chemistry.org Copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones is another method for accessing pyrazole derivatives. organic-chemistry.org Furthermore, palladium-catalyzed four-component coupling reactions of terminal alkynes, hydrazines, carbon monoxide, and aryl iodides have been developed for pyrazole synthesis. organic-chemistry.org

Visible-light photoredox catalysis has emerged as a mild and efficient strategy for pyrazole synthesis. organic-chemistry.orgacs.org This method can be used for the formal [4 + 1] annulation of hydrazones with 2-bromo-1,3-dicarbonyl compounds and for the reaction of hydrazine with Michael acceptors. organic-chemistry.orgacs.org

In the context of synthesizing analogues of this compound, catalytic methods can be applied to introduce the pentanol side chain. For example, transition-metal-catalyzed cross-coupling reactions could be used to attach a five-carbon chain to a pre-formed pyrazole ring. researchgate.net

| Catalyst | Reactants | Product | Reference |

| Dioxomolybdenum complex on silica-coated magnetite nanoparticles | Aromatic aldehydes, malononitrile, phenylhydrazine | Pyrazole derivatives | rsc.org |

| Ammonium chloride | Acetylacetone, hydrazine hydrate | 3,5-dimethyl pyrazole | jetir.org |

| P2O5·SiO2 | 1,3-diketones, hydrazines | 1,3,5-tri-substituted pyrazoles | oiccpress.com |

| Rhodium catalyst | Hydrazines, alkynes | Highly substituted pyrazoles | organic-chemistry.org |

| Ruthenium catalyst | 1,3-diols, alkyl hydrazines | 1,4-disubstituted pyrazoles | organic-chemistry.org |

| Copper catalyst | β,γ-unsaturated hydrazones | Pyrazole derivatives | organic-chemistry.org |

| Visible-light photocatalyst | Hydrazones, 2-bromo-1,3-dicarbonyl compounds | Pyrazole derivatives | acs.org |

Advanced Spectroscopic and Structural Elucidation Techniques for 5 1h Pyrazol 4 Yl Pentan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. researchgate.net For 5-(1H-Pyrazol-4-yl)pentan-1-ol, a combination of one-dimensional and two-dimensional NMR experiments is employed to assign all proton and carbon signals unambiguously.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the protons in the pyrazole (B372694) ring and the pentanol (B124592) side chain. The aromatic protons of the pyrazole ring typically appear as singlets in the downfield region, generally between δ 7.5 and 8.5 ppm. The protons of the pentanol chain exhibit distinct multiplets. The methylene (B1212753) group adjacent to the hydroxyl group (-CH₂OH) is expected to resonate around δ 3.6 ppm, while the other methylene groups of the pentyl chain will appear further upfield.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. pressbooks.pub The carbon atoms of the pyrazole ring are typically observed in the range of δ 140–150 ppm. vulcanchem.com The carbon attached to the hydroxyl group (C-1) in the pentanol chain would appear around δ 60-65 ppm, with the other aliphatic carbons resonating at higher field strengths. vulcanchem.commagritek.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrazole C3/C5-H | ~7.5 - 8.0 | ~130 - 140 |

| Pyrazole C4 | - | ~110 - 120 |

| Pentyl C1-H₂ | ~3.6 | ~62 |

| Pentyl C2-H₂ | ~1.5 - 1.6 | ~32 |

| Pentyl C3-H₂ | ~1.3 - 1.4 | ~25 |

| Pentyl C4-H₂ | ~1.5 - 1.6 | ~29 |

| Pentyl C5-H₂ | ~2.5 | ~28 |

| OH | Variable | - |

| NH | Variable | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional NMR techniques are indispensable for confirming the connectivity of atoms within the molecule. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent methylene protons of the pentanol chain, confirming their sequence. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. sdsu.edu This is crucial for assigning the carbon signals based on their attached protons. For example, the proton signal at ~3.6 ppm would show a cross-peak with the carbon signal at ~62 ppm, confirming the -CH₂OH group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. sdsu.edu This experiment is vital for establishing the connection between the pyrazole ring and the pentanol side chain. A key correlation would be observed between the protons on the pyrazole ring and the C-5 carbon of the pentyl chain, and vice versa.

Nitrogen-14 (¹⁴N) and Nitrogen-15 (¹⁵N) NMR Studies

While less common, ¹⁴N and ¹⁵N NMR can provide direct information about the nitrogen environments in the pyrazole ring. caltech.edu Pyrazoles contain two distinct nitrogen atoms: a pyrrole-like nitrogen (N-1) and a pyridine-like nitrogen (N-2). encyclopedia.pub Their chemical shifts in the ¹⁵N NMR spectrum can help to confirm the tautomeric state of the pyrazole ring and study any intermolecular interactions, such as hydrogen bonding. caltech.eduresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. dtu.dk For this compound (C₈H₁₄N₂O), HRMS would provide an exact mass measurement with high accuracy, typically to within a few parts per million (ppm). This level of precision helps to distinguish the target compound from other potential isomers or compounds with the same nominal mass. lcms.cz Fragmentation patterns observed in the mass spectrum can also offer additional structural information.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. pages.devlibretexts.org

IR Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, broadened due to hydrogen bonding. savemyexams.com The N-H stretching of the pyrazole ring would also appear in this region, typically around 3400 cm⁻¹. C-H stretching vibrations of the alkyl chain and the aromatic pyrazole ring are expected in the 2850-3100 cm⁻¹ range. The C=N and C=C stretching vibrations of the pyrazole ring would likely appear in the 1500-1670 cm⁻¹ region. vulcanchem.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the aromatic ring vibrations of the pyrazole moiety usually give rise to strong signals. scifiniti.com

Table 2: Characteristic IR and Raman Bands for this compound

| Functional Group | Vibration Type | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| O-H (Alcohol) | Stretch, H-bonded | 3200-3600 (broad, strong) | Weak |

| N-H (Pyrazole) | Stretch | ~3400 (medium) | Medium |

| C-H (Aromatic) | Stretch | 3000-3100 (medium) | Strong |

| C-H (Aliphatic) | Stretch | 2850-2960 (strong) | Strong |

| C=N, C=C (Pyrazole) | Stretch | 1500-1670 (medium) | Strong |

| C-O (Alcohol) | Stretch | 1050-1260 (strong) | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu The pyrazole ring, being an aromatic heterocycle, is the primary chromophore in this compound. It is expected to exhibit absorption maxima (λ_max) in the ultraviolet region, typically between 200 and 300 nm, corresponding to π→π* transitions. physchemres.orgmasterorganicchemistry.com The exact position and intensity of the absorption bands can be influenced by the solvent and the substitution pattern on the pyrazole ring. physchemres.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Pyrazole |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

The solid-state structure of pyrazole-containing compounds is heavily influenced by strong intermolecular hydrogen bonds and, in molecules with flexible chains, by conformational preferences that minimize steric strain.

Detailed Research Findings

Research on various pyrazole derivatives consistently highlights the role of hydrogen bonding in dictating the crystal packing. The pyrazole ring contains both a hydrogen bond donor (the pyrrole-like N-H group) and a hydrogen bond acceptor (the pyridine-like N atom). mdpi.com This dual functionality facilitates the formation of robust supramolecular motifs such as dimers, trimers, or extended one-dimensional chains known as catemers. iucr.orgmdpi.com In the case of this compound, the presence of a terminal hydroxyl (-OH) group on the pentyl chain introduces an additional, strong hydrogen bond donor, which can compete with or complement the pyrazole N-H group in forming the crystal lattice.

The expected crystal structure would likely feature:

Hydrogen-Bonding Networks: A complex network of hydrogen bonds is anticipated. The most probable interactions would be N-H···N bonds between pyrazole rings and O-H···N or O-H···O bonds involving the hydroxyl group and either the pyrazole nitrogen or the hydroxyl group of an adjacent molecule. iucr.org These interactions are fundamental to the stability of the crystal lattice.

Conformational Analysis: The five-carbon alkyl chain introduces significant conformational flexibility. X-ray analysis would reveal the specific torsion angles along the C-C bonds of the pentanol chain. It is common for such chains to adopt a stable, low-energy anti-conformation to minimize steric hindrance. acs.org However, the packing forces and hydrogen bonding within the crystal can induce gauche conformations at one or more linkages. acs.org The orientation of the pentanol chain relative to the pyrazole ring is also a key structural aspect.

Molecular Geometry: The pyrazole ring itself is expected to be essentially planar, a characteristic feature of aromatic heterocyclic systems. acs.orguni-muenchen.de Bond lengths and angles within the ring would be consistent with those of other substituted pyrazoles. nih.gov For instance, N-N bond distances are typically found in the range of 1.31 to 1.38 Å, while C-N and C-C bonds within the ring also have well-established lengths. acs.orguni-muenchen.de

Hypothetical Crystallographic Data Tables

Should single crystals of this compound be analyzed, the crystallographic data would be presented in standardized tables. The following interactive tables are illustrative of the data that would be obtained from such an experiment, based on typical values for related organic compounds. iucr.org

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical Formula | C₈H₁₄N₂O |

| Formula Weight | 154.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 11.8 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 980.1 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.045 |

| Absorption Coeff. (mm⁻¹) | 0.07 |

| Temperature (K) | 296 |

| Reflections Collected | 4500 |

| Independent Reflections | 2000 |

| R-factor (R1) | 0.05 |

| wR2 (all data) | 0.14 |

Table 2: Hypothetical Hydrogen Bond Geometry (Å, °)

This table illustrates the key hydrogen bonds that would likely stabilize the solid-state structure.

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| N(1)—H(1)···N(2)ⁱ | 0.86 | 2.05 | 2.90 | 170 |

| O(1)—H(1O)···N(2)ⁱⁱ | 0.85 | 1.95 | 2.79 | 172 |

| O(1)—H(1O)···O(1)ⁱⁱⁱ | 0.85 | 1.90 | 2.74 | 175 |

| Symmetry codes (i, ii, iii) would denote adjacent molecules in the crystal lattice. |

This comprehensive structural data, derived from X-ray crystallography, is invaluable for understanding the intrinsic physicochemical properties of the compound and provides a solid foundation for computational modeling and structure-property relationship studies.

Computational and Theoretical Chemistry Studies of 5 1h Pyrazol 4 Yl Pentan 1 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and optimize the molecular geometry of 5-(1H-Pyrazol-4-YL)pentan-1-OL. DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), provide detailed insights into the molecule's fundamental properties. derpharmachemica.com The optimization process seeks the lowest energy conformation of the molecule, revealing crucial information about bond lengths, bond angles, and dihedral angles. researchgate.net

For this compound, DFT calculations would likely show the pyrazole (B372694) ring to be largely planar due to its aromatic character. The pentanol (B124592) chain, however, possesses significant rotational flexibility. The optimization process would identify the most stable arrangement of this chain relative to the pyrazole ring. The bond lengths within the pyrazole ring are expected to exhibit partial double bond character, a hallmark of aromatic delocalization. For instance, the N-N bond distance would be shorter than a typical single bond. The electronic structure analysis reveals the distribution of electrons within the molecule, highlighting regions of high and low electron density. This information is foundational for understanding the molecule's reactivity and spectroscopic properties.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations Note: The following data is illustrative and based on typical values for similar pyrazole derivatives. Actual values would be obtained from specific DFT calculations for this compound.

| Parameter | Predicted Value |

|---|---|

| N-N Bond Length (Pyrazole) | ~1.35 Å |

| C-N Bond Length (Pyrazole-Pentyl) | ~1.45 Å |

| C-O Bond Length (Pentanol) | ~1.43 Å |

| O-H Bond Length (Pentanol) | ~0.96 Å |

| Pyrazole Ring Dihedral Angle | Near 0° (Planar) |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. wuxiapptec.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.govnih.gov

For this compound, the HOMO is expected to be primarily localized on the electron-rich pyrazole ring, which contains nitrogen lone pairs and a delocalized π-electron system. The LUMO, conversely, might have significant contributions from the pyrazole ring as well. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This analysis helps in predicting how this compound might interact with other chemical species. For instance, a nucleophilic attack would likely be initiated from the region of highest HOMO density, while an electrophilic attack would target the region of highest LUMO density. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Properties for this compound Note: These values are hypothetical and serve as an illustration. Specific computational results are required for accurate data.

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 to -5.5 | Electron-donating ability |

| LUMO Energy | -1.0 to 0.0 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 | Chemical reactivity and stability |

Molecular Electrostatic Potential (MESP) Surface Mapping

The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding and predicting the reactive behavior of molecules. dtic.mil It maps the electrostatic potential onto the electron density surface of a molecule, providing a visual representation of the charge distribution. uni-muenchen.de MESP surfaces are typically color-coded, with red indicating regions of negative potential (electron-rich, attractive to electrophiles) and blue indicating regions of positive potential (electron-poor, attractive to nucleophiles). youtube.com

For this compound, the MESP map would likely show the most negative potential (red) localized around the nitrogen atoms of the pyrazole ring and the oxygen atom of the hydroxyl group, due to their high electronegativity and lone pairs of electrons. researchgate.net These regions represent the most probable sites for electrophilic attack. Conversely, the hydrogen atoms, particularly the one attached to the oxygen (hydroxyl group) and the one on the pyrazole nitrogen, would exhibit a positive potential (blue), making them susceptible to nucleophilic attack. researchgate.net The MESP analysis provides a more comprehensive picture of reactivity than simple atomic charges, as it considers the entire electronic and nuclear distribution. uni-muenchen.de

Conformational Analysis and Energy Landscapes via Molecular Dynamics Simulations

While DFT calculations provide information on the optimized, lowest-energy structure, molecular dynamics (MD) simulations offer a dynamic perspective on the conformational flexibility of this compound. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of the potential energy surface and the identification of various stable and metastable conformations.

For this compound, the primary source of conformational freedom is the pentanol side chain. MD simulations would reveal the different rotational isomers (rotamers) accessible to this chain and the energy barriers between them. The results can be visualized as an energy landscape, where valleys represent stable conformations and peaks represent transition states. This analysis is crucial for understanding how the molecule might behave in different environments, such as in solution or when interacting with a biological target, as different conformations may have different properties and binding affinities. elifesciences.org

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry methods can be used to predict the spectroscopic properties of this compound, which can then be compared with experimental data for structure verification.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic shielding tensors, which are then converted to chemical shifts (¹H and ¹³C NMR). acs.orgnih.gov These predictions can help in the assignment of experimental NMR spectra.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. derpharmachemica.com These computed frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. The predicted IR spectrum can be compared to an experimental spectrum to identify characteristic functional groups and confirm the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. nih.govresearchgate.net This analysis provides insight into the electronic transitions occurring within the molecule.

Table 3: Predicted Spectroscopic Data for this compound Note: This table presents an example of the types of data that would be generated. Specific values require dedicated calculations.

| Spectroscopy | Predicted Feature | Corresponding Functional Group/Transition |

|---|---|---|

| ¹H NMR | Chemical shifts for pyrazole and pentanol protons | - |

| ¹³C NMR | Chemical shifts for pyrazole and pentanol carbons | - |

| IR | ~3400 cm⁻¹ (broad) | O-H stretch (hydroxyl) |

| IR | ~3100 cm⁻¹ | C-H stretch (pyrazole) |

| IR | ~2900 cm⁻¹ | C-H stretch (pentyl chain) |

| UV-Vis | Absorption maximum (λmax) | π → π* transitions in the pyrazole ring |

Quantitative Structure-Activity Relationship (QSAR) Modeling (theoretical basis)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. d-nb.info The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. fortunejournals.com

For a compound like this compound, a QSAR study would typically involve a dataset of structurally similar pyrazole derivatives with known biological activities. nih.gov Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. uninsubria.it A validated QSAR model can then be used to predict the activity of new, untested compounds, thereby guiding the design and synthesis of more potent molecules. nih.gov

Preclinical Biological Activity and Mechanistic Investigations of 5 1h Pyrazol 4 Yl Pentan 1 Ol Analogues

In Vitro Biological Activity Screening and Profiling

The in vitro evaluation of pyrazole (B372694) derivatives has unveiled a broad spectrum of biological activities. These studies are crucial for identifying lead compounds and understanding their mechanisms of action at the molecular level.

Enzyme Modulation and Inhibition Studies

Pyrazole-containing compounds have been identified as potent inhibitors of several key enzymes implicated in disease pathways.

A series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides has been developed as inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a critical serine-threonine kinase in inflammatory signaling pathways. nih.govnih.gov Modifications to the pyrazole and the fused pyrazolopyrimidine ring led to the identification of inhibitors with excellent potency. nih.govnih.gov For instance, certain analogues with diamines at the 5-position of the pyrazolopyrimidine ring demonstrated high intrinsic potency. nih.gov

Similarly, (1H-pyrazol-4-yl)methanamine derivatives have been synthesized and evaluated for their inhibitory potential against the PI3Kγ enzyme, which is involved in cellular signaling. researchgate.net Research in this area showed that minor structural modifications could significantly improve inhibitory activity, with some compounds showing up to 73% inhibition in in vitro assays. researchgate.net

Furthermore, 3,4,5-substituted pyrazole derivatives have been investigated as inhibitors of meprins α and β, which are metalloproteases involved in inflammation and fibrosis. nih.gov Studies revealed that compounds like 3,5-diphenylpyrazole exhibit high inhibitory activity against meprin α, with potency in the low nanomolar range. nih.gov

Below is a table summarizing the enzyme inhibitory activity of selected pyrazole analogues.

| Compound Class | Target Enzyme | Key Findings |

| 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides | IRAK4 | Diamine substitutions led to high intrinsic potency. nih.gov |

| (1H-pyrazol-4-yl)methanamines | PI3Kγ | Minor structural modifications improved inhibitory potential from 36% to 73%. researchgate.net |

| 3,5-diphenylpyrazole derivatives | Meprin α & β | High inhibitory activity against meprin α in the low nanomolar range. nih.gov |

Receptor Ligand Binding and Interaction Studies

Analogues of 5-(1H-Pyrazol-4-YL)pentan-1-OL have shown significant activity as ligands for various G protein-coupled receptors (GPCRs) and ion channels.

One notable area of research involves pyrazole derivatives as cannabinoid receptor (CB1) antagonists. elsevierpure.com A lead compound, a biarylpyrazole, spurred the development of a series of analogues to characterize the cannabinoid receptor binding sites. elsevierpure.com These studies identified key structural requirements for potent and selective CB1 receptor antagonism. elsevierpure.com

In another study, substituted pyrazole-3-carboxylic acids were synthesized and found to have substantial affinity for the nicotinic acid receptor. nih.gov Binding assays using rat spleen membranes showed that compounds like 5-butylpyrazole-3-carboxylic acid were particularly active, with a Ki value of 0.072 µM. nih.gov These compounds were identified as partial agonists, which was confirmed by their ability to inhibit G protein activation in response to nicotinic acid. nih.gov

Additionally, (1H-pyrazol-4-yl)acetamide derivatives have been identified as potent antagonists of the P2X(7) receptor, an ion channel involved in inflammation. researchgate.net High-throughput screening and subsequent optimization led to compounds with enhanced potency and favorable physicochemical properties. researchgate.net

The binding affinities of representative pyrazole analogues are presented in the table below.

| Compound Class | Target Receptor | Activity | Representative Ki Value |

| Biarylpyrazole derivatives | Cannabinoid CB1 | Antagonist | Not specified |

| 5-butylpyrazole-3-carboxylic acid | Nicotinic Acid Receptor | Partial Agonist | 0.072 µM nih.gov |

| 5-propylpyrazole-3-carboxylic acid | Nicotinic Acid Receptor | Partial Agonist | ~0.15 µM nih.gov |

| (1H-pyrazol-4-yl)acetamide derivatives | P2X(7) Receptor | Antagonist | Not specified |

Cell-Based Assays for Mechanistic Pathway Elucidation (excluding cytotoxicity profiles)

Cell-based assays are instrumental in confirming the mechanism of action of pyrazole analogues within a cellular context. For inhibitors of IRAK4, it has been demonstrated that these compounds are essential signal transducers downstream of the interleukin-1 receptor (IL-1R) and toll-like receptor (TLR) superfamily. nih.gov Cells from IRAK4-deficient patients fail to induce downstream cytokines in response to IL-1R and TLR ligands, highlighting the kinase's critical role. nih.gov Cell-based assays for pyrazole-based IRAK4 inhibitors would therefore measure the downstream effects, such as the upregulation of inflammatory gene expression, to elucidate the compound's impact on the signaling pathway. nih.gov

Structure-Activity Relationship (SAR) Studies of Pyrazolylpentanol Derivatives

SAR studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity.

Impact of Pyrazole Ring Substitution on Biological Performance

The substitution pattern on the pyrazole ring and its appended moieties is a critical determinant of biological activity.

For cannabinoid CB1 receptor antagonists, SAR studies revealed that potent and selective activity required specific substitutions on the pyrazole ring system. elsevierpure.com These included a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. elsevierpure.com The most potent compound in this series featured a p-iodophenyl group at the 5-position. elsevierpure.com

In the case of meprin inhibitors, substitutions at positions 3 and 5 of the pyrazole core were evaluated. nih.gov While a 3,5-diphenylpyrazole showed high activity, replacing one phenyl ring with smaller groups like methyl or benzyl led to a decrease in inhibitory activity. nih.gov N-substitution on the pyrazole ring with lipophilic moieties also resulted in a 4- to 6-fold decrease in activity against both meprin α and β compared to the unsubstituted parent compound. nih.gov

For IRAK4 inhibitors based on a 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine scaffold, modifications were made to the 5-position of the pyrazolopyrimidine ring and the 3-position of the pyrazole ring to optimize potency and pharmacokinetic properties. nih.govnih.gov

Role of the Pentanol (B124592) Side Chain in Molecular Recognition

While direct studies on a pentanol side chain are not detailed in the reviewed literature, the role of alkyl side chains of similar length provides valuable SAR insights. In the series of pyrazole derivatives acting as nicotinic acid receptor agonists, the length of the alkyl chain at the 5-position of the pyrazole ring significantly influenced activity. nih.gov

For example, 5-propylpyrazole-3-carboxylic acid displayed a Ki value of approximately 0.15 µM, whereas extending the chain to a butyl group in 5-butylpyrazole-3-carboxylic acid increased the affinity, resulting in a lower Ki value of 0.072 µM. nih.gov This suggests that the length and lipophilicity of the side chain play a crucial role in the molecular recognition and binding affinity at the receptor. A hypothetical pentanol side chain would introduce both increased length and a terminal hydroxyl group. This hydroxyl group could potentially form hydrogen bonds with the target protein, offering an additional point of interaction that could enhance binding affinity and specificity, distinguishing it from a simple pentyl chain. The flexibility of the five-carbon chain would also allow the functional group to adopt an optimal orientation within the binding pocket.

Investigation of Molecular Targets and Associated Biochemical Pathways (preclinical)

The therapeutic potential of compounds derived from the pyrazole scaffold, including analogues of this compound, has been explored through extensive preclinical research. These investigations have successfully identified a variety of molecular targets and elucidated the associated biochemical pathways through which these molecules exert their effects. The diversity of these targets highlights the chemical versatility of the pyrazole nucleus in designing selective inhibitors for proteins implicated in a range of pathologies, from inflammation to cancer.

Kinase Inhibition:

A significant area of investigation has focused on the inhibition of protein kinases, which are crucial regulators of cellular signaling.

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): Analogues such as 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides have been identified as potent inhibitors of IRAK4. nih.govnih.gov IRAK4 is a critical kinase in the signaling pathways of the Interleukin-1 receptor (IL-1R) and Toll-like receptor (TLR) superfamily, which are central to the innate immune response and inflammation. nih.gov Inhibition of IRAK4 by these pyrazole-based compounds disrupts these signaling cascades, making them attractive candidates for treating inflammatory diseases. nih.govnih.gov Further structure-activity relationship (SAR) studies led to the development of highly permeable IRAK4 inhibitors by replacing the polar pyrazolopyrimidine core with lipophilic bicyclic systems like pyrrolo[2,1-f] nih.govarabjchem.orgnih.govtriazine, achieving excellent potency and kinase selectivity. nih.gov

p38 MAP Kinase: A novel class of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones has been discovered as highly selective inhibitors of p38 MAP kinase. nih.gov The p38 MAP kinase pathway is involved in cellular responses to stress and plays a key role in the production of pro-inflammatory cytokines like TNF-α and IL-1. X-ray crystallography revealed that these inhibitors bind to the ATP-binding pocket of p38α, with a unique hydrogen bond contributing to their high selectivity. nih.gov The optimization of this series led to compounds like S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), which demonstrated oral bioavailability and was advanced into clinical trials. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): In the context of oncology, 5-amino-1H-pyrazole-4-carboxamide derivatives were designed as pan-FGFR covalent inhibitors. nih.gov Aberrant FGFR signaling is a known driver in various cancers. These compounds were developed to target both wild-type FGFRs and clinically relevant gatekeeper mutants that confer resistance to other inhibitors. nih.gov X-ray co-crystal structures confirmed the irreversible binding mechanism to FGFR1, highlighting a promising strategy for overcoming drug resistance in cancer therapy. nih.gov

Other Molecular Targets:

The biological activity of pyrazole analogues extends beyond kinase inhibition.

Tubulin: A series of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanones were synthesized and evaluated as antitubulin agents. nih.gov The most promising compounds significantly inhibited the growth of various tumor cell lines and were shown to effectively inhibit tubulin polymerization. nih.gov This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, a hallmark of anti-mitotic cancer drugs. nih.gov

Sirtuins: Pyrazolone analogues of the sirtuin inhibitor cambinol have been developed. nih.gov These compounds showed inhibitory activity against sirtuin isoforms SIRT1 and SIRT2. Sirtuins are a class of NAD+-dependent deacetylases that regulate numerous cellular processes, including gene expression, metabolism, and cell survival. Non-selective SIRT1/SIRT2 inhibitors have demonstrated significant antitumor activity, suggesting that dual inhibition may be a valuable therapeutic strategy. nih.gov

Microbial Enzymes: In the field of antimicrobial research, molecular docking studies have predicted that pyrazol-5-ol derivatives may target dihydrofolate reductase (DHFR) in Staphylococcus aureus and N-myristoyl transferase (NMT) in Candida albicans. arabjchem.org These enzymes are essential for bacterial folate synthesis and fungal protein modification, respectively, making them validated targets for antimicrobial agents. Certain compounds in this class exhibited potent activity against both bacterial and fungal strains. arabjchem.org

Interactive Data Table: Molecular Targets of Preclinical Pyrazole Analogues

| Compound Class | Molecular Target | Associated Pathway/Process | Disease Area |

| 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides | IRAK4 | IL-1R/TLR Signaling | Inflammatory Diseases |

| 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones | p38 MAP Kinase | Inflammatory Cytokine Production | Inflammatory Diseases |

| 5-amino-1H-pyrazole-4-carboxamides | FGFRs (wild-type & mutants) | Receptor Tyrosine Kinase Signaling | Cancer |

| (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanones | Tubulin | Microtubule Polymerization, Cell Cycle | Cancer |

| Pyrazolone Analogues of Cambinol | SIRT1/SIRT2 | Deacetylation, Gene Silencing | Cancer |

| 1,4-disubstituted 3-methyl-1H-pyrazol-5-ol derivatives | DHFR, NMT (Predicted) | Folate Synthesis, Protein Modification | Infectious Diseases |

| 4-aminopyrazol-5-ols | Reactive Oxygen Species (ROS) | Oxidative Stress | Oxidative Stress-related Disorders |

Applications as Chemical Biology Probes for Pathway Perturbation

A chemical probe is a small molecule with a well-defined mechanism of action used to study and manipulate biological systems. The development of potent and selective pyrazole analogues has provided a valuable toolkit for chemical biologists to perturb and dissect complex signaling pathways. mdpi.com

The utility of a compound as a chemical probe is contingent on a thorough understanding of its molecular targets and mechanism of action. mdpi.com The pyrazole derivatives identified as selective inhibitors of IRAK4, p38 MAP kinase, and FGFRs serve as excellent examples. By using these molecules, researchers can achieve temporal and dose-dependent control over the activity of a specific protein within a cell or organism. mdpi.com For instance, a selective IRAK4 inhibitor can be applied to cells to precisely dissect the downstream consequences of blocking the IL-1R/TLR signaling cascade, helping to delineate the specific contribution of IRAK4 to various inflammatory responses. Similarly, tubulin-inhibiting pyrazoles can be used to study the intricate roles of the microtubule network in cellular processes beyond mitosis, such as intracellular transport and cell migration. nih.gov

To enhance their utility as probes, lead compounds are often modified for use in advanced target deconvolution and mechanism-of-action studies. mdpi.com For example, a pyrazole-based kinase inhibitor could be functionalized with a bio-orthogonal "handle," such as an alkyne or an azide group. This allows for the attachment of reporter tags (e.g., fluorophores, biotin) via click chemistry, enabling visualization of the probe's subcellular localization or affinity-based pulldown of its protein targets for proteomic analysis. mdpi.com

Furthermore, the incorporation of photoreactive groups, such as a diazirine or benzophenone, converts a pyrazole analogue into a photo-affinity labeling (PAL) probe. mdpi.com Upon UV irradiation, this probe forms a covalent bond with its target protein(s) in living cells. Subsequent proteomic analysis can then be used to definitively identify direct binding partners and potential off-targets, providing a comprehensive profile of the compound's interactions within the cellular environment. mdpi.com The development of such sophisticated chemical probes from the pyrazole scaffold is crucial for validating new drug targets and for gaining a deeper, more nuanced understanding of the signaling pathways that underpin human health and disease. mdpi.com

Applications of 5 1h Pyrazol 4 Yl Pentan 1 Ol Beyond Direct Biological Efficacy

Role as a Synthetic Building Block in Complex Molecule Synthesis

The structure of 5-(1H-Pyrazol-4-yl)pentan-1-ol is particularly amenable to serving as a synthetic building block, or synthon, in the construction of more elaborate molecular architectures. Pyrazole (B372694) derivatives are recognized as crucial building blocks in medicinal chemistry and organic synthesis due to their diverse reactivity and pharmacological importance. ijrpr.comnih.gov The compound offers multiple reactive sites that can be selectively targeted for chemical modification.

The pyrazole ring itself is a versatile scaffold. mdpi.com It contains two nitrogen atoms—one pyrrole-type and one pyridine-type—and three carbon atoms, presenting several positions for functionalization. mdpi.com The terminal hydroxyl group (-OH) on the pentyl chain is a primary alcohol, a classic functional group in organic chemistry, readily participating in a wide array of transformations. It can be oxidized to an aldehyde or a carboxylic acid, esterified, or converted into a good leaving group (e.g., a tosylate or halide) to facilitate nucleophilic substitution reactions. This dual reactivity allows chemists to use this compound to introduce both a pyrazole moiety and a flexible linker into a target molecule. This strategy is employed in the synthesis of complex organic molecules, where building blocks are methodically pieced together. mdpi.combeilstein-journals.org The use of pyrazole derivatives as intermediates is a common strategy in developing novel therapeutic agents and other functional materials. ijrpr.commdpi.comevitachem.com

Table 1: Potential Synthetic Transformations of this compound

| Reactive Site | Type of Reaction | Potential Product |

| Pentanol (B124592) -OH Group | Oxidation | 5-(1H-Pyrazol-4-yl)pentanal or 5-(1H-Pyrazol-4-yl)pentanoic acid |

| Esterification | Pyrazole-containing esters | |

| Etherification | Pyrazole-containing ethers | |

| Halogenation | 4-(5-halopentyl)-1H-pyrazole | |

| Pyrazole N-H Group | Alkylation / Arylation | N-substituted pyrazole derivatives |

| Pyrazole Ring | Electrophilic Substitution | Halogenated or nitrated pyrazole derivatives |

Ligand Design in Coordination Chemistry and Catalysis

The pyrazole moiety is a cornerstone in the field of coordination chemistry, where it is widely used in the design of ligands for metal complexes. researchgate.netresearchgate.net The two adjacent nitrogen atoms in the pyrazole ring possess lone pairs of electrons, making them excellent Lewis bases capable of coordinating to metal ions. biosynce.com This property is fundamental to the use of this compound in creating ligands for catalysis and other applications. researchgate.net

Researchers have synthesized tripodal N-donor pyrazolyl ligands with structures similar to this compound, such as 5-(bis(3,5-dimethyl-1H-pyrazol-1-ylmethyl)amino)pentan-1-ol. researchgate.net These ligands, when combined with metal salts like copper(II), form complexes in situ that can act as catalysts. researchgate.netupi.edu These pyrazole-containing copper complexes have shown significant efficiency in mimicking the function of enzymes like catecholase, which catalyzes the oxidation of catechols to quinones. researchgate.netupi.edumdpi.com The catalytic activity of such complexes is influenced by factors including the structure of the pyrazole ligand and the nature of the metal ion. researchgate.netmdpi.com

The this compound molecule can be modified to create polydentate ligands. The terminal hydroxyl group can be functionalized, or the pyrazole's N-H can be substituted to introduce additional coordinating arms, enhancing the stability and modifying the electronic properties of the resulting metal complex. ajgreenchem.com The versatility of pyrazole-based ligands allows for the formation of coordination complexes with varied geometries and nuclearities, which is crucial for developing catalysts with specific activities. researchgate.netresearchgate.net

Table 2: Features of Pyrazole-Based Ligands in Coordination Chemistry

| Feature | Description | Significance |

| N-Donor Atoms | The two nitrogen atoms of the pyrazole ring can coordinate to metal ions. biosynce.com | Forms stable metal-ligand bonds, essential for complex formation. |

| Structural Versatility | The pyrazole ring can be easily functionalized to create bi-, tri-, or polydentate ligands. researchgate.net | Allows for fine-tuning of the metal's coordination environment, influencing catalytic selectivity and reactivity. |

| Tunable Electronics | Substituents on the pyrazole ring can alter its electron-donating ability. | Modifies the redox potential and reactivity of the metal center in catalytic cycles. |

| Biomimetic Potential | Pyrazole-based complexes can mimic the active sites of metalloenzymes. researchgate.netmdpi.com | Enables the development of synthetic catalysts for biological-type reactions. |

Development of Supramolecular Assemblies and Material Science Applications

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. nih.govbeilstein-journals.org The compound this compound is a prime candidate for designing building blocks for such assemblies. The directional and predictable nature of metal-ligand coordination is a powerful tool for driving the self-assembly of complex architectures. nih.gov

The pyrazole ring can act as a "programmed" component that directs the assembly process by coordinating with metal ions. rsc.orgmdpi.com The pentanol tail, being a flexible, non-polar chain, can participate in weaker van der Waals interactions or be functionalized to introduce hydrogen bonding sites. This combination of a directional coordinating headgroup and a flexible tail makes the molecule amphiphilic, allowing for the formation of diverse supramolecular structures such as coordination polymers or metal-organic frameworks (MOFs). biosynce.comrsc.org These materials are of great interest in materials science due to their unique optical, electronic, and mechanical properties. biosynce.comroyal-chem.com MOFs, for example, possess high surface areas and tunable pore sizes, making them promising for applications in gas storage, separation, and catalysis. biosynce.com Pyrazole-containing polymers can be used in sensors and optoelectronic devices. biosynce.com

Applications in Agrochemical Research (excluding specific product efficacy or safety)

The pyrazole nucleus is a well-established and important scaffold in the agrochemical industry. aip.org Pyrazole derivatives are widely utilized as active ingredients in commercial herbicides, insecticides, and fungicides. mdpi.combiosynce.comroyal-chem.comresearchgate.netscielo.br The ability of the pyrazole ring to interact with biological targets in pests and fungi makes it a privileged structure in the discovery of new crop protection agents. biosynce.comscielo.br

In this context, this compound serves as a valuable intermediate or starting material for the synthesis of more complex potential agrochemicals. scielo.br Research in this field often involves the creation of libraries of related compounds through structural modifications to a core scaffold. scielo.br The terminal hydroxyl group and the reactive sites on the pyrazole ring of this compound provide convenient handles for synthetic chemists to introduce a variety of other chemical groups, in an effort to discover new compounds with desirable agrochemical properties. This synthetic exploration is a crucial part of the research and development pipeline for new pesticides and herbicides. researchgate.netscielo.br

Table 3: Examples of Commercial Agrochemicals Containing a Pyrazole Core

| Compound Name | Type of Agrochemical | Target |

| Pyraclostrobin | Fungicide | Controls various plant fungal diseases. royal-chem.com |

| Fipronil | Insecticide | Targets the central nervous system of insects. |

| Penthiopyrad | Fungicide | Acts as a succinate (B1194679) dehydrogenase inhibitor. |

| Pyrasulfotole | Herbicide | Inhibits the 4-HPPD enzyme in weeds. |

| Tebufenpyrad | Acaricide/Insecticide | Inhibits mitochondrial electron transport. |

Chemical Tool Development for Biological Systems (e.g., fluorescent probes)

Fluorescently labeled small molecules have become indispensable tools in modern biology, allowing for the real-time visualization and monitoring of molecules and ions within living systems. nih.govacs.org Pyrazole derivatives are attractive scaffolds for the development of such chemical tools due to their inherent photophysical properties and synthetic versatility. mdpi.comnih.gov

The compound this compound can serve as a foundational structure for creating fluorescent probes or chemosensors. The pyrazole ring itself can act as part of the fluorophore or as a binding site for a target analyte. nih.gov For instance, pyrazole derivatives have been designed as fluorescent chemosensors for detecting metal cations like Al³⁺, Fe³⁺, and Cr³⁺. nih.gov In a typical design, the pyrazole unit, often combined with another heterocyclic ring like pyridine, acts as a binding site for the ion. nih.gov The binding event causes a change in the molecule's electronic structure, leading to a detectable change in its fluorescence (e.g., an increase in intensity or a shift in wavelength).

The synthesis of such a probe from this compound could involve attaching a known fluorophore (like dansyl chloride or fluorescein) to the terminal hydroxyl group. nih.gov Alternatively, the pyrazole ring itself could be elaborated into a more complex, inherently fluorescent system. These chemical tools are powerful for studying the localization and concentration of specific analytes in complex biological environments without being invasive. nih.govfrontiersin.org

Table 4: Pyrazole-Based Chemosensors and Their Targets

| Pyrazole Derivative Type | Target Analyte | Sensing Mechanism | Reference |

| 1-(2-pyridyl)pyrazole derivative | Cations (e.g., Al³⁺) | Chelation-enhanced fluorescence | nih.gov |

| Acylhydrazone with pyridine-pyrazole | Al³⁺ | Formation of a fluorescent complex | nih.gov |

| Pyridine-pyrazole dye | Fe³⁺ | Colorimetric and fluorescent response | nih.gov |

| Coumarin-pyrazole derivative | Cr³⁺ | Chemodosimeter response | nih.gov |

| 1-(2-pyridyl)pyrazole with dicyanovinylene | CN⁻ (anion) | Change in absorption and fluorescence | nih.gov |

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives is continuously evolving, with a strong emphasis on developing more efficient, sustainable, and environmentally friendly methods. numberanalytics.comnumberanalytics.com Future research could focus on applying these green chemistry principles to the production of 5-(1H-Pyrazol-4-YL)pentan-1-OL.

Key areas for exploration include:

Microwave-Assisted and Ultrasound-Assisted Synthesis : These energy-efficient techniques can significantly reduce reaction times and improve yields for pyrazole synthesis. numberanalytics.commdpi.comrsc.orgnih.gov A novel approach using microwave activation under solvent-free conditions has been successfully used for synthesizing 3,5-disubstituted-1H-pyrazoles. mdpi.comresearchgate.net

Green Catalysts and Solvents : The use of environmentally benign catalysts, such as ammonium (B1175870) chloride, and renewable solvents like ethanol (B145695) or water, aligns with the principles of green chemistry. researchgate.netjetir.org Research has demonstrated the synthesis of pyrazole derivatives using green catalysts, highlighting the potential for more sustainable production pathways. jetir.org One-pot synthesis methods, which reduce waste by combining multiple reaction steps, have also been developed, sometimes using tosylhydrazones generated in situ. mdpi.comresearchgate.net

Flow Chemistry : Continuous flow systems offer advantages in safety, scalability, and reaction control compared to traditional batch methods. mdpi.com The development of modular flow systems could enable the automated, multi-step synthesis of complex pyrazole derivatives. mdpi.com

Novel Precursors and Reactions : The Bamford-Stevens reaction, which uses tosylhydrazone salts as stable precursors to generate diazo compounds in situ, presents a safer alternative for cycloaddition reactions needed to form the pyrazole ring. mdpi.com

Table 1: Emerging Sustainable Synthetic Methodologies for Pyrazole Derivatives

| Methodology | Description | Potential Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions. mdpi.com | Reduced reaction times, higher yields, increased energy efficiency. numberanalytics.commdpi.com |

| Solvent-Free Conditions | Reactions are conducted without a solvent, often on a solid support or in a melt. mdpi.comresearchgate.net | Reduced waste, simplified purification, lower environmental impact. researchgate.net |

| Green Catalysis | Employs non-toxic, reusable, or biodegradable catalysts (e.g., ammonium chloride). jetir.org | Cost-effective, environmentally benign, improved safety. jetir.org |

| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than a batch. mdpi.com | Enhanced safety, better process control, easier scalability. mdpi.com |

Advanced Mechanistic Studies of Chemical Reactivity and Transformations

A deeper understanding of the reaction mechanisms governing the functionalization of this compound is crucial for designing and synthesizing new analogues with desired properties. The compound features two key reactive sites: the pyrazole ring and the terminal hydroxyl group on the pentanol (B124592) chain.

Future mechanistic investigations could include:

Regioselectivity of N-Alkylation : The pyrazole ring has two nitrogen atoms, and alkylation can occur at either position. Studies on unsymmetrical pyrazoles show that the outcome is often controlled by sterics. mdpi.comsemanticscholar.org Advanced methods using trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst offer an alternative to traditional methods that require strong bases. mdpi.comsemanticscholar.org Mechanistic studies, potentially using computational modeling, could elucidate the factors controlling regioselectivity for this specific compound. acs.org

C-H Bond Functionalization : Direct functionalization of the C-H bonds on the pyrazole ring is a powerful strategy for creating complex molecules. nih.gov Mechanistic studies are needed to understand how to control the regioselectivity of these reactions, which can be challenging due to the Lewis basicity of the pyrazole nitrogen atoms that can deactivate catalysts. nih.gov

Side-Chain Transformations : The terminal hydroxyl group of the pentanol chain is a versatile functional handle. Mechanistic studies on its conversion to other functional groups (e.g., esters, ethers, amines) would be essential for creating a diverse library of derivatives for biological screening. The reactivity of this group could be explored in reactions like nucleophilic substitution or condensation. smolecule.com

Integration with Artificial Intelligence and Machine Learning for Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. google.comacs.org These computational tools can be applied to this compound to explore its therapeutic potential.

Emerging applications in this area include:

Property Prediction : ML models, such as those built with Transformer architecture, can be trained on large datasets of chemical compounds to predict various properties, including physicochemical characteristics, bioactivity, and toxicity. google.com This can help prioritize the synthesis of derivatives with more favorable drug-like profiles. researchgate.net

Generative Models for De Novo Design : Deep generative models can design entirely new molecules with desired properties. google.com Starting with the this compound scaffold, these models could suggest novel substitutions to optimize binding to a specific biological target.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net For pyrazole derivatives, these models can predict anticancer activity or inhibitory potential against specific enzymes, guiding the rational design of more potent analogues. chemmethod.comresearchgate.net

Table 2: AI and Machine Learning in Pyrazole Derivative Research

| AI/ML Application | Description | Goal |

|---|---|---|

| Property Prediction | Using ML models to forecast physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. google.comresearchgate.net | To prioritize candidates with better drug-like profiles before synthesis. acs.org |

| De Novo Design | Employing generative AI to create novel molecular structures optimized for specific targets. google.com | To explore new chemical space and identify innovative lead compounds. |

| QSAR Modeling | Building predictive models that correlate structural features with biological activity. researchgate.net | To guide the structural modification of existing compounds to enhance potency. |

Discovery and Validation of New Preclinical Biological Targets

The pyrazole scaffold is a core component of numerous compounds with a wide range of pharmacological activities, particularly as inhibitors of protein kinases, which are crucial regulators of cell function. mdpi.commdpi.com Investigating the biological targets of this compound and its derivatives could uncover new therapeutic applications.

Potential preclinical targets for this compound class include:

Cyclin-Dependent Kinases (CDKs) : CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. acs.orgmdpi.com Many pyrazole-based compounds have been developed as potent and selective inhibitors of CDKs, such as CDK2 and CDK8, making this a promising area of investigation. mdpi.comchemmethod.comacs.org

EGFR and VEGFR-2 : Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are tyrosine kinases that play critical roles in tumor growth, proliferation, and angiogenesis. nih.govexlibrisgroup.com Several studies have reported fused pyrazole derivatives as potent dual inhibitors of both EGFR and VEGFR-2. nih.govexlibrisgroup.comnih.govtandfonline.comrsc.org

Other Kinases and Enzymes : The versatility of the pyrazole scaffold allows it to target a wide range of other enzymes implicated in disease. mdpi.com These include Aurora kinases (involved in cell division), PI3K/AKT pathway kinases (cell survival), and enzymes like carbonic anhydrase and cholinesterases (targets for glaucoma and Alzheimer's disease, respectively). mdpi.commdpi.comresearchgate.net

Antiparasitic Targets : Pyrazole derivatives have also shown promise against neglected diseases like Chagas disease by inhibiting essential parasite enzymes such as cruzipain. mdpi.com

Table 3: Potential Preclinical Targets for Pyrazole-Based Compounds

| Target Family | Specific Examples | Therapeutic Area |

|---|---|---|

| Cyclin-Dependent Kinases (CDKs) | CDK2, CDK4/6, CDK8 chemmethod.comacs.orgmdpi.com | Cancer |

| Receptor Tyrosine Kinases | EGFR, VEGFR-2 nih.govexlibrisgroup.comtandfonline.com | Cancer |

| Aurora Kinases | Aurora B, Aurora C mdpi.com | Cancer |

| Other Enzymes | Carbonic Anhydrase, Acetylcholinesterase researchgate.net | Glaucoma, Alzheimer's Disease |

| Parasite Enzymes | Cruzipain mdpi.com | Chagas Disease |

Development of this compound-based Research Tools and Probes

The structural features of this compound, particularly the terminal hydroxyl group and the pyrazole nitrogens, make it an attractive starting point for the development of chemical probes and research tools.

Future directions in this area include:

Fluorescent Probes for Ion Detection : Pyrazole derivatives are widely used to create fluorescent chemosensors for detecting metal ions. rsc.orgnih.govresearchgate.net The pyrazole nitrogen atoms can act as chelating sites for metal ions like Hg²⁺, Al³⁺, Cr³⁺, and Zn²⁺. rsc.orgnih.govacs.org The hydroxyl group on the pentanol chain of the target compound could be readily modified to attach a fluorophore, creating a "turn-on" or "turn-off" fluorescent response upon ion binding. This process often relies on mechanisms like chelation-enhanced fluorescence (CHEF). rsc.orgresearchgate.net

Bioimaging Agents : Fluorescent probes based on pyrazoles can be used for bioimaging applications, such as staining cells or monitoring intracellular conditions. researchgate.netresearchgate.net The good membrane permeability and biocompatibility reported for some pyrazole derivatives make them suitable for in vivo studies. researchgate.netresearchgate.net The pentanol side chain could potentially improve water solubility and bioavailability, enhancing its utility as a bioimaging tool.

Affinity-Based Probes : The compound could be functionalized with reporter tags (like biotin) or reactive groups to create affinity-based probes. These tools are used to identify and validate new biological targets by covalently labeling binding partners in complex biological samples.

Table 4: Potential Applications as Research Tools and Probes

| Probe Type | Application | Design Principle |

|---|---|---|

| Fluorescent Chemosensor | Detection of specific metal ions (e.g., Hg²⁺, Al³⁺, Zn²⁺). rsc.orgnih.gov | The pyrazole ring coordinates with the metal ion, causing a change in the fluorescence of an attached dye. rsc.org |

| Bioimaging Agent | Real-time monitoring of biological processes in living cells. researchgate.net | A fluorescent pyrazole derivative with good cell permeability localizes to specific organelles or responds to cellular conditions. researchgate.net |

| Affinity-Based Probe | Target identification and validation. | The pyrazole scaffold provides binding affinity, while an attached reactive group covalently links to the target protein for identification. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(1H-pyrazol-4-yl)pentan-1-ol derivatives, and how can reaction conditions be optimized?

- Methodology : Derivatives of pyrazole-containing alcohols are typically synthesized via multi-step reactions starting with trifluoromethyl ketones or esters. For example, 1,3,4-oxadiazole thioether derivatives can be synthesized using ethyl 4,4,4-trifluoro-3-oxobutanoate and triethyl orthoformate as starting materials, followed by cyclization and thioetherification . Optimization involves adjusting temperature, catalyst loading, and stoichiometry. Low yields (e.g., 27.7% in some cases) may require purification via column chromatography or recrystallization .

Q. How are pyrazole derivatives characterized structurally, and what analytical techniques are essential?

- Methodology : Nuclear Magnetic Resonance (¹H and ¹³C NMR) is critical for confirming substitution patterns and regiochemistry. High-Resolution Mass Spectrometry (HRMS) validates molecular weights, while X-ray crystallography (e.g., space group P21/c) resolves absolute configurations. For example, 2-(benzylthio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole was structurally confirmed via single-crystal diffraction .

Q. What are the standard protocols for evaluating the biological activity of pyrazole-based compounds?

- Methodology : Fungicidal and herbicidal activities are assessed via in vitro assays against pathogens like Sclerotinia sclerotiorum and Rhizoctonia solani at concentrations such as 50 µg/mL . Anti-inflammatory or antibacterial screening involves enzyme inhibition assays (e.g., COX-2 for inflammation) and microbial growth inhibition tests .

Advanced Research Questions

Q. How can crystallographic data for this compound derivatives be refined using SHELX software, and what challenges arise?